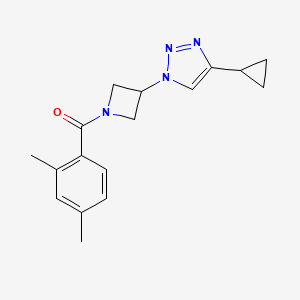

(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(2,4-dimethylphenyl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a complex organic molecule that contains a cyclopropyl group, a 1,2,3-triazole ring, an azetidine ring, and a dimethylphenyl group . Compounds with these functional groups are often studied for their potential biological activities .

Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple rings and functional groups. For example, in similar compounds, the triazole ring often lies in a plane and is orthogonal to the cyclopropyl ring .

Aplicaciones Científicas De Investigación

Anticancer Applications

Triazole compounds have been explored for their potential anticancer properties. For example, certain triazole derivatives have shown the ability to induce apoptosis in cancer cells, such as BT-474 cells, through various assays like acridine orange/ethidium bromide (AO/EB), DAPI, and annexin V-FITC/propidium iodide staining assay . This suggests that our compound could be investigated for similar anticancer activities.

Antimicrobial Activity

The structural diversity of triazole compounds allows them to be effective against a range of microbial pathogens. Their ability to inhibit the growth of bacteria and fungi makes them valuable in the development of new antimicrobial agents .

Analgesic and Anti-inflammatory Uses

Some triazoles exhibit analgesic and anti-inflammatory effects, making them candidates for pain relief and inflammation management .

Enzyme Inhibition

Triazoles can act as enzyme inhibitors, targeting enzymes like carbonic anhydrase and cholinesterase. This property can be harnessed for treating conditions associated with these enzymes .

Drug Discovery

The broad applications of 1,2,3-triazoles in drug discovery are well-documented. They serve as key scaffolds in the synthesis of various pharmacologically active molecules .

Supramolecular Chemistry

Triazoles are used in supramolecular chemistry due to their ability to form hydrogen bonds and coordinate with metals, which can lead to the creation of complex structures with specific functions .

Bioconjugation

In chemical biology, triazoles are used for bioconjugation – attaching biomolecules to one another or to solid supports – which is crucial for developing diagnostic tools and therapeutics .

Materials Science

The robustness of triazole rings makes them suitable for applications in materials science, such as the development of new polymers with enhanced properties .

Mecanismo De Acción

Target of Action

Compounds with a 1,2,3-triazole core have been found to interact with a wide range of biological targets, including enzymes like aromatase , and various receptors .

Mode of Action

1,2,3-triazole derivatives are known to form hydrogen bonds with different targets, which can lead to changes in the function of these targets .

Biochemical Pathways

1,2,3-triazole derivatives have been found to affect a variety of biochemical pathways, depending on their specific targets .

Pharmacokinetics

1,2,3-triazole derivatives are known to form hydrogen bonds with different targets, which can improve their pharmacokinetics, pharmacological, and toxicological properties .

Result of Action

1,2,3-triazole derivatives have been found to have a wide range of biological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities .

Action Environment

Various internal and external factors can influence the action of anticancer drugs, including genetics, viruses, drugs, diet, and smoking .

Direcciones Futuras

Propiedades

IUPAC Name |

[3-(4-cyclopropyltriazol-1-yl)azetidin-1-yl]-(2,4-dimethylphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4O/c1-11-3-6-15(12(2)7-11)17(22)20-8-14(9-20)21-10-16(18-19-21)13-4-5-13/h3,6-7,10,13-14H,4-5,8-9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHWAGBINZRNTOP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)N2CC(C2)N3C=C(N=N3)C4CC4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(2,4-dimethylphenyl)methanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 1-[2-(5-chloro-2,4-dimethoxyanilino)-2-oxoethyl]-2,4-dioxo-3-phenyl-6,8-dihydro-5H-pyrido[2,3]thieno[2,4-b]pyrimidine-7-carboxylate](/img/structure/B2994829.png)

![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methanesulfonylpiperidine-4-carboxylic acid](/img/structure/B2994831.png)

![3-bromo-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide](/img/structure/B2994833.png)

![(7-{[(4-Ethylphenyl)methyl]sulfanyl}-5-(4-fluorophenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2994837.png)

![3-(3,4-dimethoxyphenyl)-5H-indeno[1,2-c]pyridazin-5-one](/img/structure/B2994841.png)

![2-({[(9H-fluoren-9-ylmethoxy)carbonyl]amino}methyl)pentanoic acid](/img/structure/B2994843.png)

![6-[4-[2-(Hydroxymethyl)pyrrolidin-1-yl]piperidin-1-yl]-3-methylpyrimidin-4-one](/img/structure/B2994845.png)